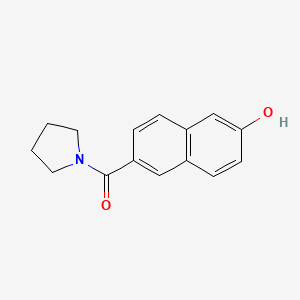

6-(Pyrrolidin-1-ylcarbonyl)-2-naphthol

Description

Properties

IUPAC Name |

(6-hydroxynaphthalen-2-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c17-14-6-5-11-9-13(4-3-12(11)10-14)15(18)16-7-1-2-8-16/h3-6,9-10,17H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDOGCBZKNAJNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of 6-(Pyrrolidin-1-ylcarbonyl)-2-naphthol

An In-depth Technical Guide to the Synthesis and Characterization of 6-(Pyrrolidin-1-ylcarbonyl)-2-naphthol

Abstract

This guide provides a comprehensive technical overview of the , a molecule incorporating the pharmacologically significant 2-naphthol and pyrrolidine scaffolds. The document is intended for researchers, scientists, and professionals in drug development. It details a proposed synthetic pathway, purification protocols, and a full suite of characterization techniques with expected outcomes. The rationale behind the experimental choices is discussed, drawing from established principles in organic and medicinal chemistry. The potential biological relevance of this compound is contextualized by the known activities of related chemical structures, providing a foundation for future research and development.

Introduction and Significance

The molecular architecture of this compound is a deliberate amalgamation of two privileged structural motifs in medicinal chemistry: the 2-naphthol core and a pyrrolidine amide substituent. Naphthol derivatives are known for a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in the design of a vast number of biologically active compounds, contributing to their stereochemistry and three-dimensional structure, which is crucial for target engagement.[3][4][5][6][7] The amide linkage provides a stable and synthetically accessible bridge between these two key fragments.

The strategic combination of these moieties in this compound suggests its potential as a novel scaffold for exploring a range of therapeutic areas. This guide provides a robust framework for its synthesis and a thorough analytical workflow to confirm its identity and purity, thereby enabling its further investigation in drug discovery programs.

Proposed Synthesis of this compound

The synthesis of the title compound can be efficiently achieved through the amidation of 6-hydroxy-2-naphthoic acid with pyrrolidine. This approach is logical as 6-hydroxy-2-naphthoic acid is a commercially available or readily synthesizable starting material.[8][9][10][11] The core of this synthesis lies in the activation of the carboxylic acid group of 6-hydroxy-2-naphthoic acid to facilitate nucleophilic attack by the secondary amine of pyrrolidine.

Retrosynthetic Analysis and Strategy

The most direct synthetic route involves the formation of an amide bond between 6-hydroxy-2-naphthoic acid and pyrrolidine. There are several reliable methods for amide bond formation, with the choice of coupling agent being critical to ensure high yield and minimize side reactions, particularly potential reactions involving the phenolic hydroxyl group.

Experimental Protocol: Amide Coupling

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) as the coupling system. This combination is widely used due to its efficiency in converting carboxylic acids to activated esters that readily react with amines, while minimizing racemization (if applicable) and side product formation.

Materials:

-

6-Hydroxy-2-naphthoic acid

-

Pyrrolidine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Brine

-

Anhydrous magnesium sulfate

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-hydroxy-2-naphthoic acid (1.0 eq) and HOBt (1.2 eq).

-

Dissolution: Add anhydrous DMF to dissolve the solids.

-

Activation: Cool the solution to 0 °C in an ice bath and add EDC (1.2 eq). Stir the mixture at 0 °C for 30 minutes. The formation of the activated HOBt ester is expected during this step.

-

Amine Addition: Slowly add pyrrolidine (1.1 eq) to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Characterization and Data Interpretation

A thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following techniques are recommended.

Spectroscopic and Spectrometric Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthol ring system and the aliphatic protons of the pyrrolidine ring. The aromatic region should display a set of doublets and singlets characteristic of the 2,6-disubstituted naphthalene core. The pyrrolidine protons will appear as multiplets in the upfield region, typically between 1.8 and 3.6 ppm. The phenolic -OH proton will likely appear as a broad singlet, and its chemical shift may vary with concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule. The carbonyl carbon of the amide will have a characteristic downfield shift (around 170 ppm). The aromatic carbons of the naphthol ring will appear in the 110-160 ppm range, while the aliphatic carbons of the pyrrolidine ring will be observed in the upfield region (typically 24-50 ppm).

3.1.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

A broad O-H stretch for the phenolic hydroxyl group (~3200-3400 cm⁻¹).

-

C-H stretching vibrations for the aromatic and aliphatic portions (~2850-3100 cm⁻¹).

-

A strong C=O stretch for the amide carbonyl group (~1630-1680 cm⁻¹).

-

C=C stretching vibrations for the aromatic ring (~1500-1600 cm⁻¹).

3.1.3. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule and confirm its elemental composition. The expected molecular ion peak ([M+H]⁺ or [M]⁺) should correspond to the calculated mass of C₁₅H₁₅NO₂.

Summary of Expected Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (naphthyl): ~7.0-8.5 ppm; Phenolic OH: broad singlet; Pyrrolidine protons: multiplets ~1.8-3.6 ppm. |

| ¹³C NMR | Amide C=O: ~170 ppm; Aromatic carbons: ~110-160 ppm; Pyrrolidine carbons: ~24-50 ppm. |

| IR (cm⁻¹) | ~3200-3400 (O-H), ~2850-3100 (C-H), ~1630-1680 (C=O, amide), ~1500-1600 (C=C, aromatic). |

| HRMS | Expected m/z for C₁₅H₁₅NO₂ + H⁺ = 242.1181. |

Characterization Workflow Diagram

Caption: Logical flow for the characterization of this compound.

Potential Applications and Future Directions

The structural components of this compound suggest a high potential for biological activity. The pyrrolidine moiety is a key feature in numerous FDA-approved drugs and clinical candidates, often contributing to improved pharmacokinetic properties and target binding.[3][5] Naphthol-based compounds have demonstrated a wide array of pharmacological effects, including antimicrobial and anticancer activities.[1][2][12]

Therefore, this synthesized compound serves as an excellent candidate for screening in various biological assays, including:

-

Antimicrobial assays: Against a panel of pathogenic bacteria and fungi.

-

Anticancer assays: Evaluating cytotoxicity against various cancer cell lines.

-

Enzyme inhibition assays: Targeting enzymes relevant to specific disease pathways.

Future work could also involve the synthesis of a library of analogues by modifying both the naphthol and pyrrolidine rings to explore structure-activity relationships (SAR). For instance, substitution on the naphthol ring or the use of different cyclic amines could lead to compounds with enhanced potency and selectivity.

Conclusion

This technical guide outlines a robust and logical pathway for the . By providing a detailed, step-by-step protocol and a comprehensive analytical framework, this document serves as a valuable resource for researchers aiming to synthesize and investigate this promising molecule. The convergence of the favorable pharmacological profiles of the naphthol and pyrrolidine scaffolds makes this compound a compelling starting point for novel drug discovery initiatives.

References

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: )

- 1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole - MDPI. (URL: )

- CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid - Google P

- US4287357A - Process for the production of 6-hydroxy-2-naphthoic acid - Google P

- Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (URL: )

- Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (URL: )

- 6-Hydroxy-2-naphthoic acid | C11H8O3 | CID 85557 - PubChem - NIH. (URL: )

- This compound (Cas 60561-71-9) - Parchem. (URL: )

- An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds - ResearchG

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (URL: )

- WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)

- (PDF)

- Synthesis of A. 6-Hydroxy-2-naphthalene carboxylic acid - PrepChem.com. (URL: )

- Discovery, stereospecific characterization and peripheral modification of 1-(pyrrolidin-1-ylmethyl)-2-[(6-chloro-3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinolines as novel selective κ opioid receptor agonists - PubMed. (URL: )

- Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides - NIH. (URL: )

- An Overview on Chemistry and Biological Importance of Pyrrolidinone - ResearchG

- Pyrrolidine synthesis - Organic Chemistry Portal. (URL: )

- View of Synthesis, Characterization and Biological Evaluation of Some New Heterocyclic Compounds Derived

Sources

- 1. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zancojournal.su.edu.krd [zancojournal.su.edu.krd]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrrolidine synthesis [organic-chemistry.org]

- 8. CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]

- 9. US4287357A - Process for the production of 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]

- 10. 6-Hydroxy-2-naphthoic acid | C11H8O3 | CID 85557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 6-(Pyrrolidin-1-ylcarbonyl)-2-naphthol

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is paramount for predicting its behavior in biological systems and guiding its development into a potential therapeutic agent. This guide provides an in-depth technical overview of 6-(Pyrrolidin-1-ylcarbonyl)-2-naphthol, a molecule of interest due to its combination of a privileged naphthol scaffold and a versatile pyrrolidine moiety.

While this compound is not extensively documented in current literature, this guide will build upon the well-established characteristics of its core components: 2-naphthol and pyrrolidine-based amides. By leveraging this foundational knowledge, we can extrapolate and predict the key physicochemical parameters of the target molecule, offering a valuable resource for its synthesis, characterization, and potential applications in medicinal chemistry. The pyrrolidine ring is a common feature in many natural products and FDA-approved drugs, valued for its ability to introduce three-dimensionality and favorable pharmacokinetic properties.[1] Similarly, the 2-naphthol core is a key structural element in a variety of biologically active compounds.[2][3]

This document will delve into the predicted properties of this compound, propose a viable synthetic route, and outline a comprehensive analytical workflow for its characterization. The insights provided herein are intended to serve as a foundational reference for researchers embarking on the study of this and structurally related compounds.

Molecular Structure and Key Features

The molecular structure of this compound combines the aromatic, planar naphthol ring system with the saturated, non-planar pyrrolidine ring, linked by an amide bond.

Structural Breakdown:

-

2-Naphthol Core: A bicyclic aromatic hydrocarbon with a hydroxyl group at the 2-position. This group imparts weakly acidic properties and is a key site for hydrogen bonding.[4] The extended π-system of the naphthalene ring influences the molecule's UV-visible absorption and fluorescence properties.[5]

-

Pyrrolidin-1-ylcarbonyl Substituent: A five-membered saturated nitrogen heterocycle attached to a carbonyl group. The pyrrolidine ring introduces a degree of conformational flexibility. The amide linkage is relatively stable and can participate in hydrogen bonding as an acceptor.[6] The presence of the pyrrolidinyl group is likely to enhance the aqueous solubility of the molecule compared to unsubstituted 2-naphthol.[6]

The substitution at the 6-position of the naphthol ring is a critical feature, as the electronic and steric effects of the pyrrolidinylcarbonyl group will influence the overall properties of the molecule, including its reactivity and potential interactions with biological targets.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, based on the known properties of 2-naphthol and the expected influence of the pyrrolidin-1-ylcarbonyl substituent.

| Property | Predicted Value/Range | Rationale and Key Considerations |

| Molecular Formula | C₁₅H₁₅NO₂ | Based on the chemical structure. |

| Molecular Weight | 241.29 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to pale yellow solid | 2-Naphthol is a colorless to yellowish solid.[7] The introduction of the amide and pyrrolidine moieties is not expected to drastically alter the color in its solid state. |

| Melting Point | 150 - 180 °C | Higher than 2-naphthol (121-123 °C)[4] due to the increased molecular weight, polarity, and potential for intermolecular hydrogen bonding involving the amide carbonyl. |

| Boiling Point | > 300 °C | Significantly higher than 2-naphthol (285-286 °C)[4] due to the substantial increase in molecular weight and polarity. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). | The pyrrolidine and amide groups will increase polarity and potential for hydrogen bonding with water compared to 2-naphthol, which is poorly soluble in water.[4] However, the large hydrophobic naphthalene core will still limit aqueous solubility. |

| pKa | 9.0 - 10.0 | The pKa of the naphtholic hydroxyl group is expected to be slightly lower (more acidic) than that of 2-naphthol (~9.5)[4] due to the electron-withdrawing effect of the carbonyl group in the substituent. |

| LogP | 2.5 - 3.5 | The LogP is predicted to be slightly lower than that of a simple acylated naphthol due to the hydrophilic nature of the pyrrolidine ring. This value suggests good potential for cell membrane permeability. |

Proposed Synthetic Strategy

A plausible and efficient synthetic route to this compound would involve the acylation of a suitable 2-naphthol derivative with pyrrolidine. A key starting material would be 6-hydroxy-2-naphthoic acid.

Step-by-Step Protocol:

-

Activation of the Carboxylic Acid: 6-hydroxy-2-naphthoic acid is first converted to a more reactive species, such as an acid chloride or an activated ester. A common method is to react the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to form the corresponding acid chloride.

-

Amide Coupling: The activated 6-hydroxy-2-naphthoyl chloride is then reacted with pyrrolidine in the presence of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the HCl byproduct. This reaction is typically carried out at room temperature in an inert solvent.

-

Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove unreacted starting materials and byproducts. The crude product is then purified, typically by recrystallization or column chromatography on silica gel.

Caption: Proposed synthetic workflow for this compound.

Proposed Analytical and Characterization Workflow

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of the synthesized this compound and for confirming its purity.

Step-by-Step Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will be used to confirm the presence of all proton environments in the molecule. Expected signals would include aromatic protons from the naphthol ring, and aliphatic protons from the pyrrolidine ring. The chemical shifts and coupling patterns will provide information about the substitution pattern. For 2-naphthol, aromatic protons typically appear between 7.0 and 7.8 ppm.[8] The pyrrolidine protons are expected in the 1.8-3.6 ppm range.

-

¹³C NMR: Will be used to identify all unique carbon atoms. Key signals will include those from the aromatic carbons of the naphthol ring, the carbonyl carbon of the amide (expected around 170 ppm), and the aliphatic carbons of the pyrrolidine ring. For 2-naphthol, aromatic carbons appear between 109 and 154 ppm.[4]

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy will be used to identify key functional groups. A broad absorption band in the region of 3200-3400 cm⁻¹ is expected for the O-H stretch of the naphtholic hydroxyl group.[9] A strong absorption around 1620-1650 cm⁻¹ will be indicative of the C=O stretch of the tertiary amide. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C-H stretches of the pyrrolidine ring will appear in the 2850-2960 cm⁻¹ region.[9]

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule and confirm its elemental composition. The expected molecular ion peak ([M+H]⁺) would be at m/z 242.1176.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase HPLC with a C18 column will be used to assess the purity of the synthesized compound. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, both containing a small amount of a modifier like formic acid or trifluoroacetic acid, would be a suitable starting point for method development.

-

Caption: Comprehensive analytical workflow for compound characterization.

Potential Biological Significance and Research Directions

The unique structural combination of a naphthol core and a pyrrolidine amide suggests several avenues for biological investigation.

-

Antimicrobial Activity: Naphthol derivatives have been reported to possess antibacterial and antifungal properties.[2] The addition of the pyrrolidinylcarbonyl moiety could modulate this activity and improve the pharmacological profile.

-

Anticancer Potential: Many compounds containing the pyrrolidine scaffold have been investigated for their anticancer properties.[10] The naphthol ring is also present in some anticancer agents.[11] Therefore, this compound could be a candidate for screening against various cancer cell lines.

-

Enzyme Inhibition: The pyrrolidine ring is a key component of several enzyme inhibitors.[1] The overall structure of the target molecule may allow it to fit into the active site of various enzymes, making it a candidate for inhibitor screening assays.

Future research should focus on the synthesis and biological evaluation of this compound to validate these hypotheses. Structure-activity relationship (SAR) studies, involving modifications of both the naphthol and pyrrolidine rings, could lead to the discovery of novel and potent therapeutic agents.

Conclusion

This technical guide has provided a comprehensive overview of the predicted physicochemical properties, a proposed synthetic strategy, and an analytical workflow for this compound. By building upon the established knowledge of its constituent chemical moieties, this document serves as a valuable starting point for researchers interested in this novel compound. The potential for diverse biological activities makes this compound an attractive target for further investigation in the field of drug discovery and development.

References

- Gribble, G. W. (2010). Pyrrolidine-based marketed drugs. In Progress in the Chemistry of Organic Natural Products (Vol. 92, pp. 1-236). Springer, Vienna.

-

ResearchGate. (n.d.). FTIR spectra of (a) 2-naphthol, (b) 1,1′-bi-2-naphthol, and (c) poly(2-naphthol). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8663, 2-Naphthol. Retrieved from [Link]

- Gerontitis, I. E., Shaikh, A. K., Alivertis, D., Takis, P. G., Troganis, A. N., Tsoungas, P. G., & Varvounis, G. (2021). 1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole. Molbank, 2021(2), M1223.

-

Chem LibreTexts. (2020, August 15). Example IR and NMR analysis of 2-naphthol. Retrieved from [Link]

- El-Remaily, M. A. A., Eskander, T. N. A., Alzahrani, A. Y., & Abu-Dief, A. M. (2021). Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. RSC Advances, 11(60), 38063-38077.

- Mroczek, T., & Tromp, T. K. (2019). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Geothermics, 81, 133-139.

- Hassan, A. S., El-Sayed, S. H., & El-Gaby, M. S. A. (2021). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports, 11(1), 1-13.

- De Tran, Q., Bepary, S., Lee, G. H., Kim, Y., Kim, H., & Park, K. H. (2020). Synthesis of substituted N-(2'-nitrophenyl) pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. Bioorganic chemistry, 105, 104340.

- Li Petri, G., Contino, A., & Amata, E. (2021). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 9, 730692.

- Gholamhosseini, S., & Ghorbani-Vaghei, R. (2020). Synthesis, Docking Study and Biological Activities Evaluation of 1-Amidoalkyl-2-naphthol Derivatives as Dual Inhibitors of Cholinesterase and α-Glucosidase. Letters in Drug Design & Discovery, 17(5), 624-635.

- Figueroa-Valverde, L., Diaz-Cedillo, F., Garcia-Cervera, E., & Pool-Gomez, E. (2018). Design and Synthesis of Three Naphtol Derivatives using the Three Component System. Journal of the Chilean Chemical Society, 63(1), 3865-3870.

-

Wikipedia. (2023, December 1). 2-Naphthol. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrrolidine-based marketed drugs. Retrieved from [Link]

- van Outersterp, R. E., van der Stelt, M., & Overkleeft, H. S. (2021). Metabolite identification using infrared ion spectroscopy–novel biomarkers for pyridoxine-dependent epilepsy. ChemRxiv.

- Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Advances in Organic Synthesis. IntechOpen.

- da Silva, R. A., Barcellos, T., & Perin, G. (2023). Benzeneseleninic Acid Promoting the Selenofunctionalization of 2-Naphthol Derivatives: Synthesis and Antioxidant Activity of 1-Organoselanyl-naphthalen-2-ols. Current Organic Synthesis, 20(3), 324-331.

- Figueroa-Valverde, L., Diaz-Cedillo, F., Garcia-Cervera, E., Pool-Gomez, E., & Rosas-Nexticapa, M. (2018). Design and Synthesis of Three Naphthol Derivatives Using Several Strategies. Asian Journal of Chemistry, 30(2), 345.

- Li Petri, G., Contino, A., & Amata, E. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4998.

-

Cheméo. (n.d.). Chemical Properties of 2-Naphthalenol (CAS 135-19-3). Retrieved from [Link]

-

ResearchGate. (n.d.). 1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole. Retrieved from [Link]

- van Outersterp, R. E., van der Stelt, M., & Overkleeft, H. S. (2021). Metabolite Identification Using Infrared Ion Spectroscopy: Novel Biomarkers for Pyridoxine-Dependent Epilepsy. Radboud Repository.

- Yellapurkar, S., Chinnam, S., & Gunda, S. (2020). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 25(23), 5589.

- Google Patents. (n.d.). EP0457184B1 - Naphthol derivatives, method for their preparation and use therefor.

- Asian Journal of Chemistry. (2018). Design and Synthesis of Naphthol Derivative. Asian Journal of Chemistry, 30(2), 345-348.

- Cankar, P., & Stanovnik, B. (2007). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 12(12), 2735-2746.

- Wang, Y., Zhang, Y., Wang, Y., Li, Y., & Zhu, H. (2023). Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 220-230.

-

FooDB. (n.d.). Showing Compound 2-Naphthol (FDB000877). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Spectrum [2-Naphthol] | AAT Bioquest [aatbio.com]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. 2-Naphthol - Wikipedia [en.wikipedia.org]

- 8. 2-Naphthol(135-19-3) 1H NMR [m.chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

6-(Pyrrolidin-1-ylcarbonyl)-2-naphthol CAS number and molecular structure

Abstract

This technical guide provides a comprehensive overview of 6-(Pyrrolidin-1-ylcarbonyl)-2-naphthol, a notable heterocyclic compound with potential applications in medicinal chemistry and materials science. This document delineates the fundamental physicochemical properties, a detailed synthesis protocol, and a thorough examination of its molecular structure. While extensive biological data is not yet publicly available, this guide explores the potential therapeutic applications by drawing parallels with structurally related naphthoic acid and pyrrolidine derivatives, which have demonstrated significant bioactivity. This guide is intended to be an essential resource for researchers, chemists, and professionals in drug development, offering a foundational understanding of this compound and paving the way for future investigations into its practical applications.

Introduction

Naphthalene and pyrrolidine moieties are prominent scaffolds in the landscape of pharmacologically active compounds. The fusion of these two structural motifs in this compound presents a molecule of significant interest for further investigation. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common feature in numerous natural products and synthetic drugs, often contributing to improved solubility and target-specific interactions.[1][2][3] Naphthalene derivatives, on the other hand, are known for their diverse biological activities, including anticancer and antimicrobial properties.[4][5][6] The amide linkage between the 6-hydroxy-2-naphthoic acid backbone and the pyrrolidine ring in the title compound creates a unique chemical entity with the potential for novel biological activities. This guide aims to consolidate the available information on this compound and provide a scientifically grounded perspective on its synthesis and potential utility.

Chemical Identity and Properties

A precise understanding of a compound's chemical and physical properties is fundamental to its application in research and development. This section details the key identifiers and characteristics of this compound.

Nomenclature and Identifiers

-

Systematic Name: (6-Hydroxynaphthalen-2-yl)(pyrrolidin-1-yl)methanone

-

Common Name: this compound

-

CAS Number: 871121-80-1

-

Molecular Formula: C₁₅H₁₅NO₂

-

Molecular Weight: 241.29 g/mol

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 241.29 g/mol | Calculated |

| Molecular Formula | C₁₅H₁₅NO₂ | Confirmed |

| Appearance | Solid (predicted) | Inferred |

| Solubility | Soluble in organic solvents (predicted) | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Table 1: Physicochemical Properties of this compound

Molecular Structure

The molecular structure of this compound is characterized by a naphthalene ring system substituted with a hydroxyl group at the 2-position and a pyrrolidinylcarbonyl group at the 6-position.

Synthesis and Characterization

The synthesis of this compound can be approached through standard amide bond formation methodologies, starting from the corresponding carboxylic acid, 6-hydroxy-2-naphthoic acid.

Synthetic Pathway

A plausible and efficient synthetic route involves the activation of 6-hydroxy-2-naphthoic acid followed by its reaction with pyrrolidine. This common amidation reaction is a cornerstone of organic synthesis.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Amide Coupling

This protocol describes a general procedure for the synthesis of this compound via amide coupling.

Materials:

-

6-Hydroxy-2-naphthoic acid[7]

-

Pyrrolidine

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 6-hydroxy-2-naphthoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Amine Addition: Add pyrrolidine (1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.

Characterization

While specific experimental spectroscopic data for this compound is not widely published, the following techniques would be essential for its structural confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the naphthalene and pyrrolidine ring protons and carbons, as well as the amide linkage.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the O-H stretch of the hydroxyl group, the C=O stretch of the amide, and the aromatic C-H and C=C stretches.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

Potential Applications in Drug Discovery and Research

The structural components of this compound suggest several avenues for investigation in drug discovery and materials science.

Rationale Based on Structural Analogs

-

Naphthoic Acid Derivatives: Numerous derivatives of hydroxynaphthoic acids have been investigated for their biological activities. For instance, some have shown potential as inhibitors of enzymes involved in inflammatory and metabolic diseases.[8] The core naphthalene scaffold provides a rigid framework that can be functionalized to achieve specific biological targets.

-

Pyrrolidine-Containing Compounds: The pyrrolidine ring is a key component in a wide array of approved drugs and clinical candidates. Its presence can enhance binding affinity to target proteins and improve pharmacokinetic properties such as solubility.[1][2][3] The incorporation of the pyrrolidine amide in this molecule could therefore confer favorable drug-like properties.

Potential Therapeutic Areas

Based on the activities of related compounds, this compound and its derivatives could be explored for:

-

Anticancer Activity: Naphthoquinone derivatives, which share the naphthalene core, have been evaluated for their cytotoxic activity against cancer cell lines.[9]

-

Antimicrobial Activity: Naphthalene-based compounds have also shown promise as antibacterial and antimycobacterial agents.[4][5][6]

-

Enzyme Inhibition: The structural features of this molecule make it a candidate for screening against various enzyme targets, particularly those with hydrophobic binding pockets.

Caption: Relationship between core scaffolds and potential bioactivities.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through well-established synthetic methodologies. While direct biological data is currently scarce, the known pharmacological importance of its constituent naphthalene and pyrrolidine scaffolds provides a strong rationale for its investigation as a potential therapeutic agent. This technical guide serves as a starting point for researchers, providing the necessary foundational information to embark on further studies to elucidate the full potential of this intriguing molecule in drug discovery and other scientific disciplines.

References

-

Molecules. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

- Google Patents. (n.d.). CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid.

-

PubMed. (2012). Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR. [Link]

-

ResearchGate. (2018). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. [Link]

-

ResearchGate. (n.d.). Study on Synthesis of 2-Hydroxy-6-Naphthoic Acid from 2-Naphthol and Improve the Synthetic Process. [Link]

-

Sci-Hub. (1949). 402. Aminohydroxynaphthoic acids. Part I. Synthesis of 6-amino-4-hydroxy-2-naphthoic acid (“carboxy γ-acid”). [Link]

-

ResearchGate. (2014). Synthesis, spectroscopic characterization, biological screening, and theoretical studies of organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone. [Link]

-

MDPI. (2023). Synthesis and Characterization of 2-(((2,7-Dihydroxynaphthalen-1-yl)methylene)amino)-3′,6′-bis(ethylamino)-2′,7′-dimethylspiro[isoindoline-1,9′-xanthen]-3-one and Colorimetric Detection of Uranium in Water. [Link]

-

National Institutes of Health. (2015). Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads. [Link]

-

MDPI. (2022). Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action. [Link]

-

MDPI. (2022). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. [Link]

-

MDPI. (2016). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. [Link]

-

PubMed. (2015). Synthesis and antimycobacterial properties of ring-substituted 6-hydroxynaphthalene-2-carboxanilides. [Link]

-

PubMed. (2011). Synthesis and biological evaluation of (±)-3-(2-(2-fluorobenzyloxy) naphthalen-6-yl)-2-aminopropanoic acid derivatives as novel PTP1B inhibitors. [Link]

-

MDPI. (2019). Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and antimycobacterial properties of ring-substituted 6-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 6-Hydroxy-2-naphthoic acid | 16712-64-4 [chemicalbook.com]

- 8. Synthesis and biological evaluation of (±)-3-(2-(2-fluorobenzyloxy) naphthalen-6-yl)-2-aminopropanoic acid derivatives as novel PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]

spectral data (NMR, IR, Mass Spec) of 6-(Pyrrolidin-1-ylcarbonyl)-2-naphthol

An In-depth Technical Guide to the Spectral Data of 6-(Pyrrolidin-1-ylcarbonyl)-2-naphthol

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. This compound, a molecule incorporating a naphthol scaffold with a pyrrolidine amide substituent, presents a rich tapestry of spectroscopic features. This guide provides an in-depth analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Designed for researchers and drug development professionals, this document moves beyond mere data presentation, delving into the causal relationships between molecular structure and spectral output, thereby offering a framework for the characterization of related compounds. The synthesis and characterization of derivatives of 2-naphthol are of significant interest in medicinal chemistry.[1][2]

The structural integrity of any synthesized compound must be validated through a cohesive analytical approach. Here, we synergistically employ ¹H NMR, ¹³C NMR, IR, and MS to build a comprehensive and self-validating profile of this compound.

Molecular Structure and Functional Group Analysis

To interpret the spectral data, we must first deconstruct the molecule into its constituent parts:

-

2-Naphthol Core: A bicyclic aromatic system that forms the molecular backbone. Its substitution pattern dictates the complexity of the aromatic signals in NMR spectroscopy.

-

Phenolic Hydroxyl (-OH): This group is characterized by a distinct, exchangeable proton in ¹H NMR and a broad stretching vibration in IR spectroscopy.

-

Tertiary Amide (-C(O)N(CH₂)₂): This functional group is a cornerstone of the molecule's identity, featuring a highly deshielded carbonyl carbon in ¹³C NMR and a strong, characteristic C=O stretching band in IR.

-

Pyrrolidine Ring: A five-membered saturated heterocyclic amine, providing distinct aliphatic signals in the NMR spectra.

The interplay of these groups governs the molecule's electronic environment and, consequently, its spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

Core Principles: ¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. Chemical shift values (δ) indicate the electronic environment, signal integration reveals the relative number of protons, and spin-spin coupling (splitting patterns) provides information about adjacent protons.[3]

Data Interpretation & Predicted Spectrum: The ¹H NMR spectrum of this compound can be dissected into three key regions:

-

Aromatic Region (δ 7.0-8.5 ppm): The six protons on the disubstituted naphthalene ring will appear in this downfield region. Due to the electron-donating hydroxyl group and the electron-withdrawing amide group, a complex but predictable pattern of doublets and multiplets is expected. Protons ortho and para to the hydroxyl group will be shifted upfield, while those near the carbonyl-bearing ring will be shifted downfield. The interpretation of aromatic signals is crucial for confirming the substitution pattern.[4][5]

-

Pyrrolidine Region (δ 3.0-4.0 ppm and δ 1.8-2.2 ppm): The pyrrolidine ring contains eight protons. Due to restricted rotation around the C-N amide bond, the two CH₂ groups adjacent to the nitrogen (α-protons) and the two β-protons are often chemically non-equivalent. This results in two distinct multiplets for the α-protons, typically around 3.5 ppm, and a multiplet for the four β-protons around 1.9 ppm.[6]

-

Hydroxyl Proton (δ ~9-10 ppm or variable): The phenolic proton signal is typically a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It can be confirmed by its disappearance upon D₂O exchange.[7]

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.5 | br s | 1H | Naphtholic OH |

| ~8.2 | s | 1H | Aromatic H (H-5) |

| ~7.9 | d | 1H | Aromatic H (H-4 or H-8) |

| ~7.8 | d | 1H | Aromatic H (H-8 or H-4) |

| ~7.7 | dd | 1H | Aromatic H (H-7) |

| ~7.3 | d | 1H | Aromatic H (H-1) |

| ~7.2 | dd | 1H | Aromatic H (H-3) |

| ~3.6 | t | 2H | Pyrrolidine N-CH₂ |

| ~3.4 | t | 2H | Pyrrolidine N-CH₂ |

| ~1.9 | m | 4H | Pyrrolidine -CH₂CH₂- |

Note: These are predicted values based on analogous structures. Actual values may vary.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for compounds with hydroxyl groups to observe the OH proton.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Processing: Fourier transform the resulting Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Core Principles: ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. The chemical shift is indicative of the carbon's hybridization and electronic environment.

Data Interpretation & Predicted Spectrum: The key signals to identify are:

-

Carbonyl Carbon (δ ~170 ppm): The amide carbonyl carbon is highly deshielded and appears far downfield, providing a definitive marker for this functional group.

-

Aromatic Carbons (δ 110-160 ppm): The ten carbons of the naphthalene ring will appear in this range. The carbon bearing the hydroxyl group (C-2) will be shifted downfield (~155 ppm), while the carbon attached to the amide group (C-6) will also be distinct.[8]

-

Pyrrolidine Carbons (δ 24-50 ppm): The two sets of non-equivalent methylene carbons of the pyrrolidine ring will appear in the aliphatic region. The carbons directly attached to the nitrogen will be further downfield (~48 ppm) than the β-carbons (~25 ppm).[6]

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~170.0 | Amide C=O |

| ~155.2 | C-2 (C-OH) |

| ~136.5 | C-8a |

| ~131.0 | C-4a |

| ~129.8 | C-4 |

| ~128.5 | C-8 |

| ~127.3 | C-5 |

| ~126.1 | C-7 |

| ~125.0 | C-6 |

| ~120.0 | C-1 |

| ~109.5 | C-3 |

| ~48.5 | Pyrrolidine N-CH₂ |

| ~25.5 | Pyrrolidine -CH₂CH₂- |

Infrared (IR) Spectroscopy

Core Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching and bending). The frequencies of these absorptions are characteristic of specific functional groups.[9]

Data Interpretation & Characteristic Absorptions: The IR spectrum provides a rapid and effective method for functional group identification.

-

O-H Stretch (3550 - 3200 cm⁻¹): A strong and broad absorption in this region is a clear indication of the phenolic hydroxyl group, with the broadening resulting from hydrogen bonding.[10]

-

Aromatic C-H Stretch (3100 - 3000 cm⁻¹): Medium to weak absorptions just above 3000 cm⁻¹ confirm the presence of sp² C-H bonds in the naphthalene ring.[11]

-

Aliphatic C-H Stretch (3000 - 2850 cm⁻¹): Absorptions just below 3000 cm⁻¹ are due to the sp³ C-H bonds of the pyrrolidine ring.

-

Amide C=O Stretch (~1640 cm⁻¹): A very strong and sharp absorption in this region is one of the most prominent features of the spectrum and is definitive for the tertiary amide carbonyl group.[12][13]

-

Aromatic C=C Bending (1600 - 1450 cm⁻¹): Several medium to strong absorptions in this "fingerprint region" are characteristic of the naphthalene ring system.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3550 - 3200 | Strong, Broad | O-H Stretch (Phenol) |

| 3100 - 3010 | Medium | Aromatic C-H Stretch |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch |

| ~1640 | Strong | Amide C=O Stretch (Amide I Band) |

| 1600, 1510, 1460 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | Aromatic C-O Stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Record a background spectrum of the clean, empty crystal. Then, record the sample spectrum over the range of 4000-600 cm⁻¹.

-

Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Core Principles: Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing ionization to form a molecular ion (M⁺•) and subsequent fragmentation. The mass-to-charge ratio (m/z) of these ions is measured, revealing the molecular weight and providing structural clues from the fragmentation pattern.[14]

Molecular Ion and Fragmentation Analysis: The molecular formula of this compound is C₁₅H₁₅NO₂.

-

Molecular Weight: 241.29 g/mol .

-

Nitrogen Rule: The molecule contains one nitrogen atom, so the molecular ion peak (M⁺•) is expected to have an odd m/z value, in this case, m/z = 241 . This is a critical first check for compound identity.[15]

Key Fragmentation Pathways: The fragmentation of the molecular ion provides a roadmap of the molecule's structure. The most stable ions will be the most abundant.

-

α-Cleavage: The most characteristic fragmentation for amides is cleavage of the bond alpha to the carbonyl group. This leads to the formation of a stable naphthoyl cation.

-

M⁺• → [C₁₀H₆(OH)CO]⁺ + •N(CH₂)₄

-

m/z = 171 (This is expected to be a major peak).

-

-

Amide Bond Cleavage: The pyrrolidinyl cation can also be formed.

-

M⁺• → [C₄H₈N]⁺

-

m/z = 70

-

-

Loss of Pyrrolidine: Cleavage can result in the loss of a neutral pyrrolidine molecule.

-

M⁺• → [C₁₁H₇O₂]⁺ + C₄H₈N•

-

m/z = 171 (Same as above)

-

Caption: Key fragmentation pathways for this compound in EI-MS.

Table 4: Predicted Key Fragments in Mass Spectrum

| m/z | Proposed Fragment |

|---|---|

| 241 | [M]⁺• (Molecular Ion) |

| 171 | [M - C₄H₈N]⁺ |

| 70 | [C₄H₈N]⁺ |

Conclusion

The collective evidence from NMR, IR, and Mass Spectrometry provides a robust and unequivocal structural confirmation for this compound. ¹H and ¹³C NMR spectroscopy meticulously map the carbon-hydrogen framework, confirming the connectivity and substitution pattern. Infrared spectroscopy provides immediate verification of the key hydroxyl and tertiary amide functional groups. Finally, mass spectrometry confirms the molecular weight via the molecular ion peak and supports the structural assembly through predictable and logical fragmentation patterns. This multi-faceted spectroscopic approach represents a gold standard in chemical analysis, ensuring the identity and purity of the target compound for any subsequent application in research or development.

References

- Brukner, P. (2002). Organic Spectroscopy. Oxford University Press.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Interpreting Aromatic NMR Signals. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322) for 2-Naphthol. Retrieved from [Link]

-

Kumar, P. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. YouTube. Retrieved from [Link]

- Chem LibreTexts. (2021). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from a page discussing NMR signal assignment.

-

Chem LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Chem LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

-

Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from a PDF document on the university's website.

- ACS Division of Chemical Education Examinations Institute. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from a PDF document discussing mass spectrometry rules.

-

Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Chem LibreTexts. (2015). 21.3: Spectroscopy of the Amine Group. Retrieved from a page discussing amine spectroscopy.

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Clark, C. R., et al. (2018). Analytical studies on the 2-naphthoyl substituted-1-n-pentylindoles: Regioisomeric synthetic cannabinoids. Journal of Chromatography B, 1079, 40-49. Retrieved from [Link]

-

Organic Chemistry Tutor. (2020). Example IR and NMR analysis of 2-naphthol. YouTube. Retrieved from [Link]

-

Scribd. (n.d.). Infrared Correlation Chart for Amines - Organic Chemistry. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Naphthalenol. Retrieved from [Link]

- Premachandran, R., et al. (1996). 13C NMR spectra of (a) 2-naphthol, (b) bi-2-naphthol, and (c) poly(2-naphthol). ResearchGate.

-

Al-Haideri, R. A. A., et al. (2020). Synthesis, Characterization and Biological Evaluation of Some New Heterocyclic Compounds Derived from 2-Naphthol. Scientific Journal of Pure and Applied Sciences, 32(3), 101-115. Retrieved from [Link]

-

ResearchGate. (1996). 13 C NMR spectra of (a) 2-naphthol, (b) bi-2-naphthol, and (c) poly(2-naphthol). Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information One-pot three-component synthesis of 1-amidoalkyl naphthols and polyhydroquinolines using deep eutectic s. Retrieved from [Link]

- Canadian Journal of Chemistry. (n.d.). Proton magnetic resonance spectra of some aromatic amines and derived amides. Retrieved from an article on the journal's website.

-

MDPI. (2025). 1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole. Retrieved from [Link]

-

Scientific Journal of Pure and Applied Sciences. (2020). View of Synthesis, Characterization and Biological Evaluation of Some New Heterocyclic Compounds Derived from 2-Naphthol. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. zancojournal.su.edu.krd [zancojournal.su.edu.krd]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. scribd.com [scribd.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. whitman.edu [whitman.edu]

Whitepaper: The Expanding Therapeutic Potential of Novel Naphthol Derivatives: A Technical Guide for Drug Discovery

Executive Summary

The naphthol scaffold, a bicyclic aromatic structure, represents a privileged core in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds.[1][2] Its inherent properties, including a planar structure and the presence of a reactive hydroxyl group, make it an ideal starting point for the synthesis of diverse derivatives.[3][4] This guide provides an in-depth exploration of the burgeoning field of novel naphthol derivatives, moving beyond a simple catalog of compounds to offer a technical and strategic overview for researchers, medicinal chemists, and drug development professionals. We will dissect the key biological activities, delve into the critical structure-activity relationships (SAR) that govern efficacy, provide validated experimental protocols, and illuminate the mechanistic pathways these compounds modulate.

The Naphthol Scaffold: A Privileged Structure in Medicinal Chemistry

Chemical Characteristics

Naphthol (C₁₀H₇OH) is a hydroxyl derivative of naphthalene. It exists as two primary isomers, 1-naphthol (α-naphthol) and 2-naphthol (β-naphthol), differing only in the position of the hydroxyl group on the fused ring system.[4] This seemingly minor structural variance significantly impacts their chemical reactivity and, consequently, their biological applications. The phenolic hydroxyl group is a key feature, enabling hydrogen bonding and acting as a handle for a wide array of chemical modifications, from etherification and esterification to the introduction of complex side chains via reactions like the Betti or Mannich reactions.[5][6][7]

Rationale for Derivatization in Drug Discovery

The core naphthol structure provides an excellent foundation for drug design due to several factors:

-

Structural Rigidity and Planarity: The fused ring system offers a rigid scaffold that can be precisely oriented to fit into the binding pockets of biological targets like enzymes and receptors.

-

Lipophilicity: The aromatic nature imparts a degree of lipophilicity, which is crucial for cell membrane permeability.

-

Synthetic Tractability: The hydroxyl group and the aromatic rings are amenable to a wide range of chemical modifications, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties (ADMET). Functionalization with moieties like amino acids, for instance, has been shown to improve drug delivery and enhance cytotoxic properties.[5]

The overarching goal of derivatization is to fine-tune the molecule's properties to achieve a desired biological effect, transforming a simple scaffold into a highly specific therapeutic agent.

A Spectrum of Biological Activity

Novel naphthol derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for addressing a range of therapeutic challenges.

Anticancer Activity

The development of naphthol-based anticancer agents is one of the most active areas of research. These compounds exert their effects through various mechanisms, including the induction of apoptosis, inhibition of key signaling pathways, and disruption of critical cellular machinery.

-

Mechanism of Action: A significant breakthrough has been the discovery of naphthoquinone-naphthol derivatives that target the EGFR/PI3K/Akt signaling pathway.[8][9][10] This pathway is frequently hyperactivated in many cancers, promoting cell proliferation and survival. Certain novel derivatives have been shown to downregulate this pathway, leading to an increase in pro-apoptotic proteins like cleaved caspase-3 and a decrease in anti-apoptotic proteins like Bcl-2, ultimately inducing cancer cell death.[8][9][10] Other derivatives act as inhibitors of CREB-mediated gene transcription, a pathway implicated in cancer cell proliferation and survival.[11] Furthermore, some have been identified as potent inhibitors of topoisomerase I, an enzyme essential for DNA replication in cancer cells.[5]

-

Potency: The efficacy of these compounds is often remarkable. For example, a novel naphthoquinone-naphthol derivative, referred to as Compound 13, exhibited potent inhibitory effects on HCT116 (colon), PC9 (lung), and A549 (lung) cancer cells, with IC₅₀ values as low as 0.57 µM.[8][9][10] Other aminobenzylnaphthols have shown profound anticancer activity against lung, prostate, breast, and liver cancer cell lines, with potencies equivalent to the standard chemotherapeutic agent doxorubicin.[5][12]

Table 1: Selected Anticancer Activity of Novel Naphthol Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ / GI₅₀ Value (µM) | Reference |

|---|---|---|---|

| Naphthoquinone-Naphthol (Cmpd 13) | HCT116 (Colon) | 1.18 | [8][9] |

| Naphthoquinone-Naphthol (Cmpd 13) | PC9 (Lung) | 0.57 | [8][9] |

| Naphthoquinone-Naphthol (Cmpd 13) | A549 (Lung) | 2.25 | [8][9] |

| Aminobenzylnaphthol (Cmpd 4j, 4k, 4l) | HeLa (Cervical) | 4.63 - 5.54 | [5] |

| 2-Naphthol Derivative (Cmpd 5d) | HeLa (Cervical) | 0.8 | [12] |

| 2-Naphthol Derivative (Cmpd 5d) | MDA-MB-231 (Breast) | 0.9 | [12] |

| Naphthoquinone Hybrid (Cmpd 56c) | HT-29 (Colorectal) | 6.8 |[13] |

Antimicrobial Activity

With the rise of multidrug-resistant (MDR) pathogens, the need for new antimicrobial agents is critical.[6] Naphthol derivatives have emerged as a promising class of compounds with potent antibacterial and antifungal properties.[1][14][15]

-

Antibacterial: 1-aminoalkyl-2-naphthols have shown significant activity against a broad spectrum of bacteria.[6] Notably, certain derivatives exhibit potent effects against MDR strains, such as Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values as low as 10 µg/mL.[6] Amidoalkyl naphthols have also demonstrated high potency against Staphylococcus aureus, Klebsiella pneumoniae, and Bacillus subtilis.[2]

-

Antifungal: The antifungal potential is equally significant. Some amidoalkyl naphthols bearing an azo-moiety have exhibited greater potency against Aspergillus niger than standard drugs like fluconazole and miconazole.[2][7] Other derivatives showed strong activity against Penicillium species, outperforming the conventional antifungal griseofulvin.[6]

Antioxidant Activity

Oxidative stress is implicated in a host of chronic diseases. The phenolic structure of naphthol derivatives makes them inherently good candidates for antioxidants, capable of scavenging harmful free radicals. Their potential has been confirmed through various analytical methods, including DPPH and ABTS radical scavenging assays.[16][17][18] Studies have shown that newly synthesized naphthalene-based chalcone derivatives can be potent antioxidants, with activity comparable to that of ascorbic acid.[19]

Enzyme Inhibition

The specificity of naphthol derivatives allows them to act as effective enzyme inhibitors, a crucial mechanism for treating a variety of diseases.

-

Neurodegenerative Diseases: Certain 1-naphthol derivatives are excellent inhibitors of acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease.[16][17] They have demonstrated very low inhibition constants (Ki), with values in the nanomolar range (e.g., 0.096 µM).[16][17]

-

Metabolic and Other Diseases: These compounds have also been shown to effectively inhibit human carbonic anhydrase (hCA) I and II isoenzymes, which are targets for diuretics and treatments for glaucoma.[16][17] Additionally, some derivatives are potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting their potential as antidiabetic agents.[7][20]

Decoding the Structure-Activity Relationship (SAR)

The biological potency of a naphthol derivative is not arbitrary; it is dictated by the specific chemical groups attached to its core scaffold. Understanding these SARs is fundamental to the rational design of more effective drugs.

The Causality of Chemical Modifications

-

Impact of Methoxy Groups: In the context of anticancer naphthoquinone-naphthol derivatives, the presence of two methoxy groups on the scaffold has proven to be pivotal for antiproliferative activity. Their removal leads to a significant decrease in effect.[10]

-

Role of Appendant Phenyl Ring Substituents: For derivatives that inhibit CREB-mediated gene transcription, SAR studies indicate that small, electron-withdrawing substituents at the para-position of an appendant phenyl ring are preferred for activity.[11]

-

Alkyl and Aromatic Groups: The introduction of an oxopropyl group at the ortho-position of the quinone ring in a naphthoquinone-naphthol derivative dramatically increased its anticancer potency by up to 12-fold compared to the parent compound.[8][9][21] In another series, replacing an aliphatic isobutyl group with an aromatic ring potentiated the anticancer activity five-fold.[13]

These examples underscore the principle that targeted modifications can profoundly enhance biological activity by improving factors such as binding affinity, electronic properties, and steric interactions with the target molecule.

A Logic for Rational Drug Design

The SAR data provides a logical roadmap for medicinal chemists. Instead of random screening, new derivatives can be designed with a high probability of success.

Caption: Inhibition of the EGFR/PI3K/Akt pathway by a novel naphthol derivative.

By inhibiting key kinases (EGFR, PI3K, Akt) in this pathway, the derivative triggers a downstream cascade:

-

Inhibition of Pro-Survival Signals: Downregulation of Akt activity relieves the inhibition of pro-apoptotic proteins.

-

Decrease in Bcl-2: Levels of the anti-apoptotic protein Bcl-2 are reduced. [8][9][10]3. Activation of Caspase-3: The reduction in Bcl-2 leads to an increase in the expression of cleaved caspase-3, the primary executioner caspase. [8][9][10]4. Induction of Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell, leading to programmed cell death and thereby inhibiting tumor growth.

Future Perspectives and Conclusion

The field of novel naphthol derivatives is ripe with opportunity. Future research should focus on several key areas:

-

Improving Selectivity: Designing derivatives that are highly selective for cancer cells over healthy cells to minimize side effects.

-

Overcoming Resistance: Developing compounds that are effective against drug-resistant cancer cell lines and microbial strains.

-

In Vivo Efficacy: Translating the promising in vitro results into successful in vivo animal models and, eventually, clinical trials.

-

Combination Therapies: Exploring the synergistic effects of naphthol derivatives when used in combination with existing therapeutic agents.

References

- Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents.

-

Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (MDPI) [Link]

-

Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. (PubMed) [Link]

-

Structure–activity relationship studies of naphthol AS-E and its derivatives as anticancer agents by inhibiting CREB-mediated gene transcription. (NIH) [Link]

-

Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (Nature) [Link]

-

Exploring Synthesis, DFT Characterization, and Molecular Docking of β-Naphthol Derivatives: Investigating Dual Enzyme Inhibition and Antimicrobial Potential with ADMET Profiling. (ResearchGate) [Link]

-

Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. (NIH) [Link]

-

Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. (ResearchGate) [Link]

-

Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks: A Review on the Current Catalytic Mannich-Type Synthetic Approaches. (MDPI) [Link]

-

Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. (Taylor & Francis Online) [Link]

-

NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. (International Journal of Pharmaceutical Sciences and Research) [Link]

-

Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. (Taylor & Francis Online) [Link]

-

Multicomponent one-pot synthesis of 2-naphthol derivatives and evaluation of their anticancer activity. (ResearchGate) [Link]

-

Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. (International Journal of Pharmaceutical Sciences) [Link]

-

Benzeneseleninic Acid Promoting the Selenofunctionalization of 2- Naphthol Derivatives: Synthesis and Antioxidant Activity of 1- Organoselanyl-naphthalen-2-ols. (Bentham Science) [Link]

-

Amidoalkyl Naphthols: Bioactive Substances and Building Blocks. (Encyclopedia.pub) [Link]

-

Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. (ResearchGate) [Link]

-

Exploring the Antioxidant Potency of New Naphthalene-Based Chalcone Derivatives: Design, Synthesis, Antioxidant Evaluation, Docking Study, DFT Calculations. (ResearchGate) [Link]

-

Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. (NIH) [Link]

-

Structure activity relationships of selected naphthalene derivatives. (PubMed) [Link]

-

Structures of the tested 1-naphthol derivatives. (ResearchGate) [Link]

-

Structural study of 1- and 2-naphthol: new insights into the non-covalent H–H interaction in cis-1-naphthol. (Southern Methodist University) [Link]

-

Naphthol Structure, Melting Point & Solubility. (Study.com) [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. s3.smu.edu [s3.smu.edu]

- 4. Naphthol Structure, Melting Point & Solubility - Lesson | Study.com [study.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Structure–activity relationship studies of naphthol AS-E and its derivatives as anticancer agents by inhibiting CREB-mediated gene transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benthamdirect.com [benthamdirect.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Ascending Trajectory of Pyrrolidinyl-Substituted Naphthols: A Deep Dive into Structure-Activity Relationships

Abstract

The confluence of the rigid, aromatic naphthol scaffold with the versatile, saturated pyrrolidine ring has given rise to a class of compounds demonstrating significant potential across diverse therapeutic areas, notably in oncology and infectious diseases. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of pyrrolidinyl-substituted naphthols, primarily focusing on 1-(pyrrolidin-1-ylmethyl)naphthalen-2-ol derivatives, commonly known as Betti bases. We will dissect the synthetic strategies, delve into the nuances of their biological activities, and elucidate the key structural motifs governing their potency and selectivity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold for the discovery of novel therapeutic agents.

Introduction: The Strategic Fusion of Naphthol and Pyrrolidine

The naphthol moiety, a bicyclic aromatic structure, serves as a versatile anchor in medicinal chemistry, offering a platform for diverse functionalization. Its inherent lipophilicity and ability to engage in π-π stacking and hydrogen bonding interactions make it a valuable component in the design of bioactive molecules. On the other hand, the pyrrolidine ring, a five-membered saturated heterocycle, introduces a three-dimensional character to a molecule, allowing for precise spatial orientation of substituents and interaction with biological targets. The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, further enhancing binding affinities.

The strategic combination of these two pharmacophores in the form of pyrrolidinyl-substituted naphthols has unlocked a rich chemical space with promising pharmacological profiles. These compounds have demonstrated potent activities as anticancer and antimicrobial agents, sparking considerable interest in their further development. This guide will provide an in-depth analysis of the SAR of this compound class, offering insights into the rational design of next-generation therapeutics.

Synthetic Strategies: The Betti Reaction as a Cornerstone

The most prevalent and efficient method for the synthesis of 1-(pyrrolidin-1-ylmethyl)naphthalen-2-ol derivatives is the Betti reaction , a one-pot three-component condensation of a naphthol, an aldehyde, and an amine.[1][2] This reaction is a variation of the well-known Mannich reaction and offers a straightforward and atom-economical route to these valuable compounds.

General Experimental Protocol for the Betti Reaction

The following protocol outlines a typical procedure for the synthesis of a 1-(pyrrolidin-1-ylmethyl)naphthalen-2-ol derivative:

Materials:

-

2-Naphthol

-

Substituted benzaldehyde

-

Pyrrolidine

-

Ethanol (or other suitable solvent)

-

Catalyst (e.g., acid or base, or solvent-free conditions under thermal heating)

Procedure:

-

To a solution of 2-naphthol (1.0 eq) in ethanol, add the substituted benzaldehyde (1.0 eq) and pyrrolidine (1.1 eq).

-

The reaction mixture is then stirred at room temperature or heated under reflux for a specified period (typically 2-24 hours), with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with a suitable solvent (e.g., cold ethanol) and can be further purified by recrystallization or column chromatography.

The choice of catalyst and reaction conditions can be optimized to improve yields and reduce reaction times. Solvent-free conditions under thermal heating have also been successfully employed for a greener synthesis.[3]